3-[({3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)methyl]pyridine
Description
This compound belongs to the triazolopyrimidine class, characterized by a fused triazole-pyrimidine core with a benzyl group at position 3 and a pyridine-linked sulfanyl methyl substituent at position 5. Its structure combines a heterocyclic scaffold with functional groups that enhance binding to biological targets, particularly enzymes or receptors involved in oxidative stress and cancer pathways. The sulfanyl methyl group improves solubility and modulates electronic properties, while the pyridine moiety may contribute to π-π stacking interactions in enzymatic pockets .
Properties
IUPAC Name |
3-benzyl-7-(pyridin-3-ylmethylsulfanyl)triazolo[4,5-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6S/c1-2-5-13(6-3-1)10-23-16-15(21-22-23)17(20-12-19-16)24-11-14-7-4-8-18-9-14/h1-9,12H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVZRXCDMZVSETO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=NC=N3)SCC4=CN=CC=C4)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[({3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)methyl]pyridine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe final step often involves the attachment of the benzyl and pyridinylmethylsulfanyl groups .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-[({3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)methyl]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl or pyridinylmethylsulfanyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs).
Medicine: Explored for its anticancer properties, showing cytotoxic activity against various cancer cell lines.
Mechanism of Action
The mechanism of action of 3-[({3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)methyl]pyridine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs) by binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins and leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues and their differentiating features are summarized below:
Physicochemical Properties
Biological Activity
3-[({3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)methyl]pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory properties, synthesis methods, and structure-activity relationships (SAR).
- Molecular Formula : C₁₁H₉N₅S
- Molecular Weight : 227.22 g/mol
- CAS Number : 21324-31-2
Synthesis
The synthesis of this compound typically involves multiple steps including the formation of the triazole and pyridine moieties. Recent studies have highlighted various synthetic pathways that enhance yield and purity while minimizing by-products.
Anti-inflammatory Activity
Recent research has demonstrated that derivatives of triazolo-pyrimidines exhibit significant anti-inflammatory effects. For instance, compounds similar to this compound have shown potent inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process.
In vivo studies using carrageenan-induced paw edema models indicated that these compounds can significantly reduce inflammation comparable to standard anti-inflammatory drugs like indomethacin.
Structure-Activity Relationship (SAR)
The SAR studies suggest that the presence of electron-donating groups on the pyrimidine ring enhances anti-inflammatory activity. The introduction of a sulfanyl group at the appropriate position appears to increase potency against COX enzymes.
Case Studies
- In vitro Studies : A study assessed the COX inhibitory effects of various triazolo-pyrimidine derivatives, including the target compound. The results indicated a strong correlation between structural modifications and biological activity.
- In vivo Models : Animal models tested the efficacy of the compound in reducing inflammation and pain through established protocols like formalin-induced paw edema.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
